N1-acetylspermine

Catalog No.
S563819
CAS No.
25593-72-0
M.F
C12H28N4O
M. Wt
244.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-acetylspermine

CAS Number

25593-72-0

Product Name

N1-acetylspermine

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide

Molecular Formula

C12H28N4O

Molecular Weight

244.38 g/mol

InChI

InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17)

InChI Key

GUNURVWAJRRUAV-UHFFFAOYSA-N

SMILES

CC(=O)NCCCNCCCCNCCCN

Synonyms

N'-acetylspermine, N'-monoacetylspermine, N(1)-acetylspermine, N-acetylspermine

Canonical SMILES

CC(=O)NCCCNCCCCNCCCN

Description

N1-Acetylspermine belongs to the class of organic compounds known as acetamides. These are organic compounds with the general formula RNHC(=O)CH3, where R= organyl group. N1-Acetylspermine is considered to be a practically insoluble (in water) and relatively neutral molecule. N1-Acetylspermine has been detected in multiple biofluids, such as urine and blood. Within the cell, N1-acetylspermine is primarily located in the cytoplasm. N1-Acetylspermine exists in all eukaryotes, ranging from yeast to humans.
N(1)-acetylspermine is an acetylspermine carrying an acetyl group at position N(1). It has a role as a human metabolite. It is a member of acetamides and an acetylspermine. It is a conjugate base of a N(1)-acetylsperminium(3+).

N1-acetylspermine is a polyamine derivative, specifically an acetylated form of spermine. It plays a significant role in cellular processes such as cell growth, differentiation, and apoptosis. The compound is characterized by its structural formula C9H21N3OC_9H_{21}N_3O and a molecular weight of approximately 187.28 g/mol. Polyamines like N1-acetylspermine are essential for stabilizing cell membranes and are involved in the regulation of gene expression and cellular signaling pathways .

, particularly those involving polyamine metabolism. It is a substrate for polyamine oxidase, which catalyzes its oxidation to produce spermidine and 3-acetamidopropanal. This reaction is crucial in regulating polyamine levels within cells, especially under conditions that alter cellular metabolism, such as acidic pH environments associated with tumor growth .

The oxidation pathway can be summarized as follows:

  • N1-acetylspermine + O2 → Spermidine + 3-acetamidopropanal + H2O2 (catalyzed by polyamine oxidase)

This pathway highlights the compound's role in metabolic processes that may influence cancer progression and cellular stress responses.

N1-acetylspermine exhibits notable biological activity, particularly in cancer biology. Research indicates that it accumulates under acidic extracellular pH conditions, which are often found in tumor microenvironments. This accumulation is linked to the upregulation of spermidine/spermine acetyltransferase 1 (SAT1), an enzyme that facilitates its synthesis from spermidine . The presence of N1-acetylspermine has been associated with protumor effects, suggesting it may contribute to tumor growth and immune modulation .

Additionally, N1-acetylspermine has been implicated in various cellular functions, including:

  • Regulation of apoptosis
  • Modulation of ion channels
  • Stabilization of nucleic acids

The synthesis of N1-acetylspermine typically involves the acetylation of spermine or its precursors. A common method includes the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the acetylation reaction. The general synthetic route can be outlined as follows:

  • Protection of Amino Groups: Protect amino groups on spermine using suitable protecting agents.
  • Acetylation: Treat the protected spermine with acetic anhydride or acetyl chloride.
  • Deprotection: Remove the protecting groups to yield N1-acetylspermine.

This process can be optimized for yield and purity through various chromatographic techniques .

N1-acetylspermine has several applications in biomedical research and potential therapeutic contexts:

  • Cancer Research: Its role as a protumor metabolite makes it a target for studies on tumor metabolism and growth.
  • Polyamine Metabolism Studies: It serves as a substrate for enzymatic assays involving polyamine oxidases.
  • Drug Development: Understanding its biological activity could lead to novel cancer therapies targeting polyamine metabolism.

Studies on N1-acetylspermine have focused on its interactions with various enzymes and cellular pathways. For instance, inhibition of SAT1 has been shown to reduce levels of N1-acetylspermine, thereby impacting tumor growth dynamics in vitro and in vivo . Furthermore, interaction studies highlight its role in modulating immune responses within the tumor microenvironment.

N1-acetylspermine belongs to a broader class of polyamines that includes several related compounds. Below is a comparison with similar compounds:

Compound NameStructural FormulaMolecular WeightUnique Features
SpermineC7H18N4C_{7}H_{18}N_{4}202.25 g/molNaturally occurring polyamine involved in cell growth
SpermidineC7H18N3C_{7}H_{18}N_{3}145.25 g/molPrecursor to spermine; involved in cell signaling
N1-AcetylspermidineC8H18N3OC_{8}H_{18}N_{3}O174.25 g/molIntermediate in polyamine metabolism
PutrescineC4H12N2C_{4}H_{12}N_{2}88.15 g/molSimplest polyamine; precursor to higher polyamines

Uniqueness

N1-acetylspermine is unique due to its specific acetylation at the nitrogen atom, which influences its biological activity and interaction with metabolic pathways differently than other polyamines. Its accumulation under acidic conditions further distinguishes it as a significant metabolite in cancer biology.

Physical Description

Solid

XLogP3

-0.8

Other CAS

25593-72-0

Wikipedia

N(1)-acetylspermine

Dates

Modify: 2023-07-20

The Glu²¹⁶/Ser²¹⁸ pocket is a major determinant of spermine oxidase substrate specificity

Manuela Cervelli, Emanuela Angelucci, Pasquale Stano, Loris Leboffe, Rodolfo Federico, Giovanni Antonini, Paolo Mariottini, Fabio Polticelli
PMID: 24854736   DOI: 10.1042/BJ20140305

Abstract

SMO (spermine oxidase) and APAO (acetylpolyamine oxidase) are flavoenzymes that play a critical role in the catabolism of polyamines. Polyamines are basic regulators of cell growth and proliferation and their homoeostasis is crucial for cell life since dysregulation of polyamine metabolism has been linked with cancer. In vertebrates SMO specifically catalyses the oxidation of spermine, whereas APAO displays a wider specificity, being able to oxidize both N¹-acetylspermine and N¹-acetylspermidine, but not spermine. The molecular bases of the different substrate specificity of these two enzymes have remained so far elusive. However, previous molecular modelling, site-directed mutagenesis and biochemical characterization studies of the SMO enzyme-substrate complex have identified Glu²¹⁶-Ser²¹⁸ as a putative active site hot spot responsible for SMO substrate specificity. On the basis of these analyses, the SMO double mutants E216L/S218A and E216T/S218A have been produced and characterized by CD spectroscopy and steady-state and rapid kinetics experiments. The results obtained demonstrate that mutation E216L/S218A endows SMO with N¹-acetylspermine oxidase activity, uncovering one of the structural determinants that confer the exquisite and exclusive substrate specificity of SMO for spermine. These results provide the theoretical bases for the design of specific inhibitors either for SMO or APAO.


Cloning, sequencing, and heterologous expression of the murine peroxisomal flavoprotein, N1-acetylated polyamine oxidase

Tianyun Wu, Victoria Yankovskaya, William S McIntire
PMID: 12660232   DOI: 10.1074/jbc.M302149200

Abstract

The aminoacyl sequences of three regions of pure bovine N1-acetylated polyamine oxidase (PAO) were obtained and used to search GenBankTM. This led to the cloning and sequencing of a complete coding cDNA for murine PAO (mPAO) and the 5'-truncated coding region of the bovine pao (bpao) gene. A search of GenBankTM indicated that mpao maps to murine chromosome 7 as seven exons. The translated amino acid sequences of mpao and bpao have a -Pro-Arg-Leu peroxisomal targeting signal at the extreme C termini. A beta-alpha-beta FAD-binding motif is present in the N-terminal portion of mPAO. This and several other regions of mPAO and bPAO are highly similar to corresponding sections of other flavoprotein amine oxidases, although the overall identity of aligned sequences indicates that PAO represents a new subfamily of flavoproteins. A fragment of mpao was used as a probe to establish the relative transcription levels of this gene in various mature murine tissues and murine embryonic and breast tissues at different developmental stages. An Escherichia coli expression system has been developed for manufacturing mPAO at a reasonable level. The mPAO so produced was purified to homogeneity and characterized. It was demonstrated definitively that PAO oxidizes N1-acetylspermine to spermidine and 3-acetamidopropanal and that it also oxidizes N1-acetylspermidine to putrescine and 3-acetamidopropanal. Thus, this is the classical polyamine oxidase (EC 1.5.3.11) that is defined as the enzyme that oxidizes these N1-acetylated polyamines on the exo-side of their N4-amino groups. This enzyme is distinguishable from the plant polyamine oxidase that oxidizes spermine on the endo-side of the N4-nitrogen. It differs also from mammalian spermine oxidase that oxidizes spermine (but not N1-acetylspermine or N1-acetylspermidine) at the exo-carbon of its N4-amino group. This report provides details of the biochemical, spectral, oxidation-reduction, and steady-state kinetic properties of pure mPAO.


Mechanistic and structural analyses of the roles of active site residues in yeast polyamine oxidase Fms1: characterization of the N195A and D94N enzymes

Mariya S Adachi, Alexander B Taylor, P John Hart, Paul F Fitzpatrick
PMID: 23034052   DOI: 10.1021/bi3011434

Abstract

Flavoprotein Fms1 from Saccharomyces cerevisiae catalyzes the oxidation of spermine in the biosynthetic pathway for pantothenic acid. The same reaction is catalyzed by the mammalian polyamine and spermine oxidases. The active site of Fms1 contains three amino acid residues positioned to interact with the polyamine substrate, His67, Asn195, and Asp94. These three residues form a hydrogen-bonding triad with Asn195 being the central residue. Previous studies of the effects of mutating His67 are consistent with that residue being important both for interacting with the substrate and for maintaining the hydrogen bonds in the triad [Adachi, M. S., Taylor, A. B., Hart, P. J., and Fitzpatrick, P. F. (2012) Biochemistry 51, 4888-4897]. The N195A and D94N enzymes have now been characterized to evaluate their roles in catalysis. Both mutations primarily affect the reductive half-reaction. With N(1)-acetylspermine as the substrate, the rate constant for flavin reduction decreases ~450-fold for both mutations; the effects with spermine as the substrate are smaller, 20-40-fold. The k(cat)/K(amine)- and k(cat)-pH profiles with N(1)-acetylspermine are only slightly changed from the profiles for the wild-type enzyme, consistent with the pK(a) values arising from the amine substrate or product and not from active site residues. The structure of the N195A enzyme was determined at a resolution of 2.0 Å. The structure shows a molecule of tetraethylene glycol in the active site and establishes that the mutation has no effect on the protein structure. Overall, the results are consistent with the role of Asn195 and Asp94 being to properly position the polyamine substrate for oxidation.


N8-acetyl spermidine protects rat cerebellar granule cells from low K+-induced apoptosis

M D Berry
PMID: 10348665   DOI: 10.1002/(SICI)1097-4547(19990201)55:3<341::AID-JNR9>3.0.CO;2-2

Abstract

The endogenous polyamines have been extensively studied with respect to their role in cellular death mechanisms, although the results are contradictory. In contrast, their primary metabolites, the N-acetyl polyamines, have not been much studied. It has been hypothesized that the N-acetyl metabolites may play a role in cellular death mechanisms, and some of the variability between different reports may be due to altered polyamine metabolic capacities. Using primary cultures of rat cerebellar granule cells, the effects of N-acetyl metabolites have been examined on basal, cytosine beta-D-arabinofuranoside (Ara-C)-induced and low K+-induced apoptosis. None of the compounds affected either basal or Ara-C-induced apoptosis at low doses. At higher doses, all compounds were toxic. Two compounds, N8-acetyl spermidine and N1-acetyl spermine, were found to protect cells from low K+-induced apoptosis, which has been shown to be p53-independent. In contrast, the parent polyamines were devoid of protective activity at subtoxic doses. This represents the first time that an antiapoptotic effect of N-acetyl polyamines has been demonstrated. These results raise the possibility that these compounds may act as endogenous neuroprotectants. The lack of effect on basal apoptosis provides evidence of at least two forms of p53-independent apoptosis that can be regulated independently.


Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker

Masao Kawakita, Kyoko Hiramatsu, Mari Yanagiya, Yosuke Doi, Mieko Kosaka
PMID: 21318886   DOI: 10.1007/978-1-61779-034-8_23

Abstract

N¹,N¹²-diacetylspermine (DiAcSpm) is a minor component of human urine that constitutes less than 0.5% of total polyamine species in human urine. Structurally related polyamines and acetylpolyamines were separated and analyzed by HPLC and gas chromatography, and refinement of these procedures led to the identification of this minor component. Subsequent analyses of urines from cancer patients as well as healthy persons revealed that DiAcSpm is a promising candidate for a novel tumor marker. It is much more sensitive than established tumor markers in detecting colorectal and other cancers, and most importantly, is able to detect 60% of early colorectal cancers confined to mucous membranes. Serum CEA is able to detect only about 10% of colorectal cancers at this stage. Collection of urine is easy and does not give any pain to patients, which adds another merit to urinary DiAcSpm as a tumor marker. DiAcSpm-specific antibodies were then developed for simpler determination of DiAcSpm in urine, and the antibodies were used to construct an ELISA system. More recently, a reagent kit for DiAcSpm determination based on colloidal gold aggregation that can be used with automatic biochemical analyzers was also developed.


Polyamine structural effects on the induction and stabilization of liquid crystalline DNA: potential applications to DNA packaging, gene therapy and polyamine therapeutics

M Saminathan, Thresia Thomas, Akira Shirahata, C K S Pillai, T J Thomas
PMID: 12202757   DOI: 10.1093/nar/gkf503

Abstract

DNA undergoes condensation, conformational transitions, aggregation and resolubilization in the presence of polyamines, positively charged organic molecules present in all cells. Under carefully controlled environmental conditions, DNA can also transform to a liquid crystalline state in vitro. We undertook the present work to examine the ability of spermidine, N4-methylspermidine, spermine, N1-acetylspermine and a group of tetramine, pentamine and hexamine analogs of spermine to induce and stabilize liquid crystalline DNA. Liquid crystalline textures were identified under a polarizing microscope. In the absence of polyamines, calf thymus DNA assumed a diffused, planar cholesteric phase with entrapped bubbles when incubated on a glass slide at 37 degrees C. In the presence of spermidine and spermine, the characteristic fingerprint textures of the cholesteric phase, adopting a hexagonal order, were obtained. The helical pitch was 2.5 micro m. The final structures were dendrimeric and crystalline when DNA was treated with spermine homologs and bis(ethyl) derivatives. A cholesteric structure was observed when DNA was treated with a hexamine at 37 degrees C. This structure changed to a hexagonal dendrimer with fluidity on prolonged incubation. These data show a structural specificity effect of polyamines on liquid crystalline phase transitions of DNA and suggest a possible physiological function of natural polyamines.


Cloning and characterization of multiple human polyamine oxidase splice variants that code for isoenzymes with different biochemical characteristics

Tracy Murray-Stewart, Yanlin Wang, Wendy Devereux, Robert A Casero Jr
PMID: 12398765   DOI: 10.1042/BJ20021587

Abstract

The recently cloned and characterized human polyamine oxidase (PAOh1) potentially represents a new class of catabolic enzymes in the mammalian polyamine metabolic pathway capable of the efficient oxidation of polyamines. Here the discovery of three additional human PAO splice variants is reported, and the data support the fact that the human PAO gene codes for at least four isoenzymes, each of which exhibit distinctive biochemical characteristics, suggesting the existence of additional levels of complexity in polyamine catabolism.


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